4-Bromo-3-nitropyridine hydrochloride physical properties
4-Bromo-3-nitropyridine hydrochloride physical properties
An In-Depth Technical Guide to 4-Bromo-3-nitropyridine Hydrochloride: Properties, Handling, and Synthetic Utility
Introduction
4-Bromo-3-nitropyridine and its hydrochloride salt are heterocyclic organic compounds of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. The strategic placement of a bromine atom and a nitro group on the pyridine ring imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules[1]. The presence of both electrophilic and nucleophilic centers allows for a variety of chemical transformations[1]. This guide provides a comprehensive overview of the physical properties, safety considerations, and handling protocols for 4-Bromo-3-nitropyridine hydrochloride, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The hydrochloride salt of 4-Bromo-3-nitropyridine is typically supplied for use in organic synthesis. Its properties are closely related to the parent free base, 4-Bromo-3-nitropyridine. The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences its physical properties, most notably its solubility.
A summary of the key physical and chemical properties for both the hydrochloride salt and the free base is presented below for comparative analysis.
| Property | 4-Bromo-3-nitropyridine Hydrochloride | 4-Bromo-3-nitropyridine (Free Base) |
| CAS Number | 1260816-42-9[2] | 23056-44-2[3][4] |
| Molecular Formula | C₅H₄BrClN₂O₂[2] | C₅H₃BrN₂O₂[3][4] |
| Molecular Weight | 239.45 g/mol [2] | 202.99 g/mol [3][4] |
| Appearance | - | White to pale yellow crystalline powder[1] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in water[5] | Low solubility in water; soluble in polar organic solvents like ethanol, methanol, and DMF[1] |
| Storage | Inert atmosphere, store in freezer, under -20°C[2] | -20°C[3] |
Computational Data (for Free Base)
Computational studies, such as those using density functional theory (DFT), are employed to predict the reactivity and molecular behavior of 4-Bromo-3-nitropyridine[1]. The following computed properties provide insight into its potential applications in areas like drug discovery.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | [3] |
| LogP | 1.7523 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
The TPSA is a key indicator of a molecule's ability to cross biological membranes and can be used to predict its bioavailability[1]. The lipophilicity, influenced by the electron-withdrawing effects of the nitro group and bromine atom, affects how the molecule interacts with lipid bilayers[1].
Molecular Structure
Caption: Structure of 4-Bromo-3-nitropyridine hydrochloride.
Safety and Handling
Proper handling of 4-Bromo-3-nitropyridine and its hydrochloride salt is crucial due to its potential hazards. The following information is compiled from available safety data.
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GHS Pictograms: GHS05 (Corrosion)[3]
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[2].
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P302+P352: IF ON SKIN: Wash with plenty of soap and water[3].
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
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It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6]. Ensure that eyewash stations and safety showers are readily accessible[6].
Solubility Profile
The solubility of 4-Bromo-3-nitropyridine hydrochloride and its free base form is a critical consideration for its use in chemical reactions.
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4-Bromo-3-nitropyridine (Free Base): This form exhibits low solubility in water due to the hydrophobic nature of the pyridine ring and the bromine substituent[1]. However, it is readily soluble in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF)[1].
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4-Bromo-3-nitropyridine Hydrochloride: As a salt, it is expected to have significantly higher solubility in polar protic solvents, including water. In practice, the hydrochloride salt of similar pyridines, like 4-bromopyridine hydrochloride, is dissolved in water for reactions where it is neutralized in situ[5]. However, the hydrochloride salt itself may have poor solubility in many organic solvents, which can be a practical challenge in certain reaction setups[7].
Application in Organic Synthesis
4-Bromo-3-nitropyridine is a valuable intermediate in organic synthesis due to its reactive functional groups[1]. The bromine atom can participate in various cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. A common application for bromo-pyridines is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions.
When using the hydrochloride salt in such reactions, it is typically necessary to neutralize it to the free base form in situ. This is usually achieved by adding a suitable base to the reaction mixture.
Experimental Workflow: In Situ Neutralization for Cross-Coupling
The following diagram illustrates a general workflow for using 4-Bromo-3-nitropyridine hydrochloride in a cross-coupling reaction. The key initial step is the neutralization of the salt.
Caption: General workflow for a cross-coupling reaction.
The choice of base is critical; an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as it can be easily removed during workup. The insolubility of the hydrochloride salt in common organic solvents like THF can be an issue, and the use of more polar solvents like DMF may be necessary to achieve homogeneity[7].
Conclusion
4-Bromo-3-nitropyridine hydrochloride is a versatile chemical intermediate with a well-defined reactivity profile. A thorough understanding of its physical properties, particularly its solubility, and strict adherence to safety protocols are essential for its successful and safe application in research and development. While the hydrochloride salt offers advantages in terms of stability and ease of handling, its use in organic synthesis necessitates careful consideration of the reaction conditions, especially the need for in situ neutralization to generate the reactive free base.
References
-
PubChem. (n.d.). 4-Bromo-3-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Alfa Aesar. (2014, November 10). Safety Data Sheet - 1-Bromo-4-nitrobenzene. Retrieved from [Link]
-
Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
Sources
- 1. Buy 4-Bromo-3-nitropyridine | 23056-44-2 [smolecule.com]
- 2. 1260816-42-9|4-Bromo-3-nitropyridine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 2762920 - PubChem [pubchem.ncbi.nlm.nih.gov]
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